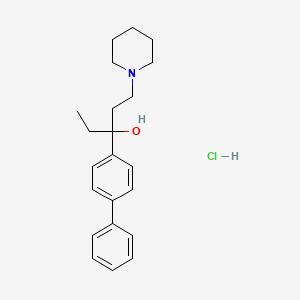
alpha-(4-Biphenylyl)-alpha-ethyl-1-piperidinepropanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(4-Biphenylyl)-alpha-ethyl-1-piperidinepropanol hydrochloride is a chemical compound known for its unique structure and properties It belongs to the class of piperidine derivatives and is characterized by the presence of a biphenyl group attached to the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Biphenylyl)-alpha-ethyl-1-piperidinepropanol hydrochloride typically involves multiple steps, starting with the preparation of the biphenyl moiety. The biphenyl group is often synthesized through a Suzuki coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
The next step involves the introduction of the piperidine ring. This can be achieved through a Mannich reaction, where formaldehyde, a secondary amine (such as piperidine), and a ketone or aldehyde are reacted together. The final step is the addition of the ethyl group, which can be introduced through an alkylation reaction using an appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(4-Biphenylyl)-alpha-ethyl-1-piperidinepropanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the biphenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Alpha-(4-Biphenylyl)-alpha-ethyl-1-piperidinepropanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of alpha-(4-Biphenylyl)-alpha-ethyl-1-piperidinepropanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, modulating their activity and leading to various physiological effects. It may also inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Alpha-(4-Biphenylyl)-alpha-ethyl-1-piperidinepropanol hydrochloride can be compared with other piperidine derivatives, such as:
Alpha-(4-Biphenylyl)-alpha-phenyl-1-piperidinepropanol hydrochloride: Similar structure but with a phenyl group instead of an ethyl group.
Alpha-(4-Biphenylyl)-alpha-(morpholinomethyl)-2-pyridinemethanol: Contains a morpholinomethyl group and a pyridine ring, offering different reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
51097-86-0 |
|---|---|
Formule moléculaire |
C22H30ClNO |
Poids moléculaire |
359.9 g/mol |
Nom IUPAC |
3-(4-phenylphenyl)-1-piperidin-1-ylpentan-3-ol;hydrochloride |
InChI |
InChI=1S/C22H29NO.ClH/c1-2-22(24,15-18-23-16-7-4-8-17-23)21-13-11-20(12-14-21)19-9-5-3-6-10-19;/h3,5-6,9-14,24H,2,4,7-8,15-18H2,1H3;1H |
Clé InChI |
ZHPTXEWUAPKDKF-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCN1CCCCC1)(C2=CC=C(C=C2)C3=CC=CC=C3)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


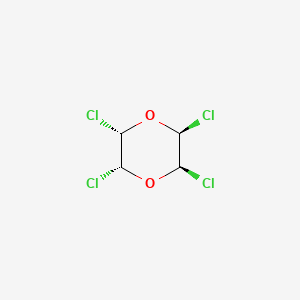
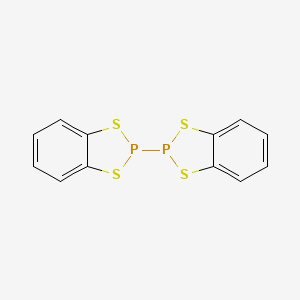


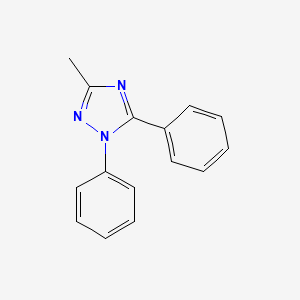
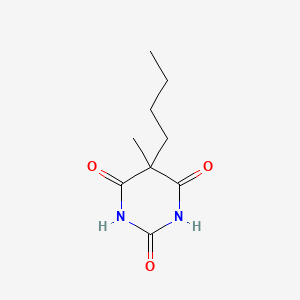
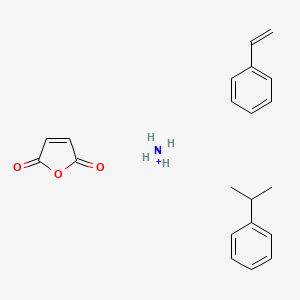
![3'-Deoxy-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]adenosine](/img/structure/B14650931.png)
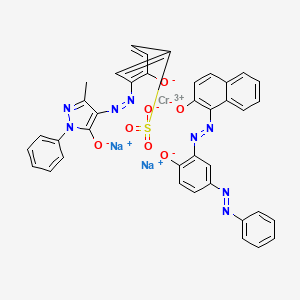
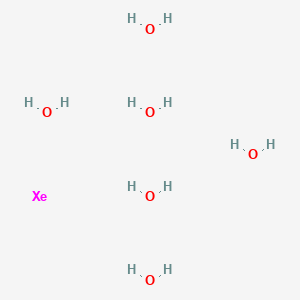
![2-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14650953.png)
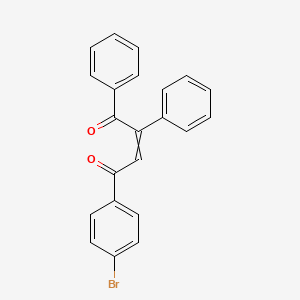
![5h-Imidazo[1,5-c][1,3]oxazine](/img/structure/B14650961.png)

